molecular formula C20H19F3N2O3S B2746542 (2,4-dimethoxyphenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851806-03-6

(2,4-dimethoxyphenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2746542
CAS No.: 851806-03-6
M. Wt: 424.44
InChI Key: CSJVFLHVIHFDCH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name, but without specific data or a diagram, it’s difficult to provide a detailed analysis. The compound appears to contain a 2,4-dimethoxyphenyl group, a 4-(trifluoromethyl)benzyl group, and a 4,5-dihydro-1H-imidazol-1-yl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the retrieved data .

Scientific Research Applications

Synthesis and Reactivity

Research in organic synthesis often focuses on creating compounds with novel properties or enhancing the understanding of chemical reactivity. For example, studies have explored the synthesis of new derivatives incorporating thiophene moieties, highlighting methodologies for creating compounds with potential applications in materials science and pharmacology (Mabkhot, Kheder, & Al-Majid, 2010). Similar research efforts have delved into the reactivity of dimethyl hex-2-en-1-yne-1,6-dioate with compounds possessing nucleophilic centers, leading to the formation of γ-lactams and fused thiazinone derivatives, which are of interest for their potential biological activities (Acheson & Wallis, 1982).

Antioxidant and Antimicrobial Activities

Compounds with methanone groups and heterocyclic rings have been evaluated for their antioxidant and antimicrobial properties. Research has shown that certain derivatives exhibit significant activities, suggesting their potential as leads for developing new therapeutic agents. For instance, a study on the synthesis of benzimidazole and oxadiazol derivatives demonstrated notable antioxidant and antimicrobial activities, providing a foundation for further medicinal chemistry investigations (Bassyouni et al., 2012).

Material Science Applications

In the realm of materials science, compounds containing imidazole pendants have been synthesized and characterized for their physical and optical properties. Such research is pivotal for developing advanced materials with specific functionalities, including fluorescence or thermal stability. An example is the study on poly(amide-ether)s bearing imidazole pendants, which revealed insights into their solubility, film-forming abilities, and thermal behaviors, underscoring the potential of these polymers in various technological applications (Ghaemy et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not specified in the retrieved data .

Safety and Hazards

The safety and hazards associated with this compound are not available in the retrieved data .

Future Directions

The future directions for the research and development of this compound are not specified in the retrieved data .

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3S/c1-27-15-7-8-16(17(11-15)28-2)18(26)25-10-9-24-19(25)29-12-13-3-5-14(6-4-13)20(21,22)23/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJVFLHVIHFDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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